The compound "3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one" belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been the subject of various studies due to their potential therapeutic applications. These compounds have been synthesized and evaluated for their biological activities, including their roles as aldose reductase inhibitors with antioxidant properties1, antibacterial agents2, and their potential in anti-inflammatory and analgesic treatments4.
The synthesis of 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a multi-step process starting from 2-amino-3-hydroxypyridine. [, , ]
Different synthetic approaches and variations in reagents, reaction conditions, and purification techniques are reported to optimize the yield and purity of this intermediate. [, , ]
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is primarily utilized as a synthetic intermediate in the production of paliperidone. [, , ] The key chemical reaction it undergoes is:
The pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors (ALR2). The inhibition of ALR2 is significant because it plays a role in the development of diabetic complications. The presence of a phenol or catechol moiety in these compounds is crucial for their activity, as it is involved in the pharmacophoric recognition by the enzyme. The introduction of hydroxy groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one ring system enhances inhibitory potency. Additionally, these compounds exhibit significant antioxidant properties, which could contribute to their therapeutic effects1.
In the field of antibacterial research, derivatives of 3-(2-chloroethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested against various strains of bacteria. These compounds have shown promising in vitro antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Notably, derivatives with a substituted heterocyclic piperazine moiety, such as compound 6i, demonstrated enhanced activity, even outperforming standard drugs like Streptomycin sulphate in some cases2.
Further studies have explored the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as analgesic and anti-inflammatory agents. The synthesis of 4-substituted derivatives and their subsequent reactivity with various reagents has led to the identification of compounds with significant analgesic and anti-inflammatory activities. These compounds have the added benefit of a lower ulcer index compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and diclofenac, suggesting a potentially safer profile for gastrointestinal health4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6